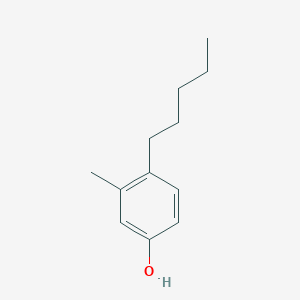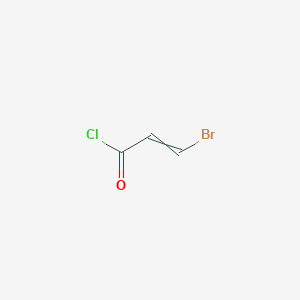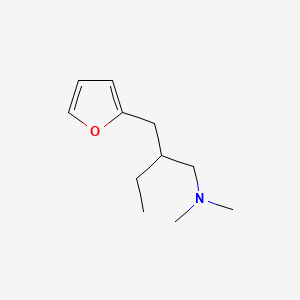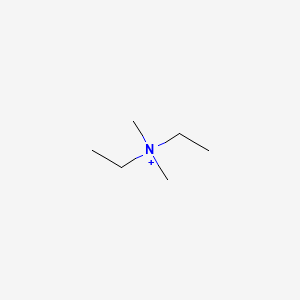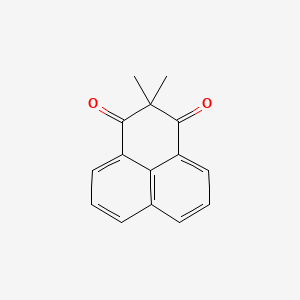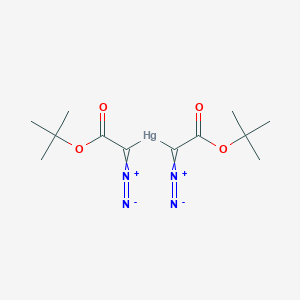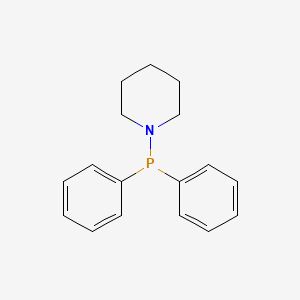
1-(Diphenylphosphanyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphanyl)piperidine is an organophosphorus compound that features a piperidine ring bonded to a diphenylphosphanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphanyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with chlorodiphenylphosphine under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diphenylphosphanyl)piperidine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Coordination: The diphenylphosphanyl group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Coordination: Transition metals like palladium, platinum, or rhodium are often used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted piperidine derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphanyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as hydrogenation, cross-coupling, and hydroformylation reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the synthesis of fine chemicals and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which 1-(Diphenylphosphanyl)piperidine exerts its effects largely depends on its role in specific reactions:
Catalysis: As a ligand, it coordinates with transition metals, altering their electronic and steric properties to enhance catalytic activity. The diphenylphosphanyl group provides a stable coordination environment, while the piperidine ring can influence the overall reactivity.
Biological Activity: The compound’s derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(Diphenylphosphanyl)piperidine can be compared with other similar compounds, such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine lacks the piperidine ring, which can influence its coordination behavior and reactivity.
Diphenylphosphinopropane: This compound has a similar diphenylphosphanyl group but differs in the backbone structure, affecting its steric and electronic properties.
Eigenschaften
CAS-Nummer |
22859-54-7 |
|---|---|
Molekularformel |
C17H20NP |
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
diphenyl(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C17H20NP/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI-Schlüssel |
JMSPUJLNOCVMHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




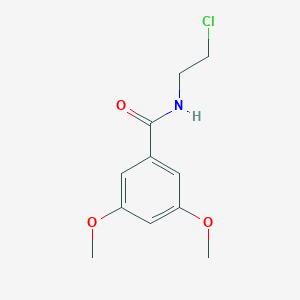
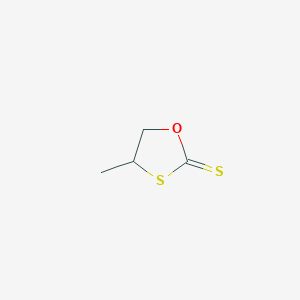
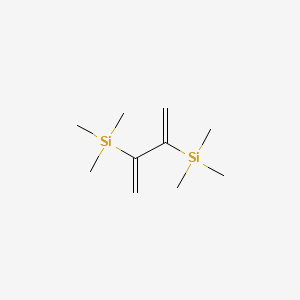
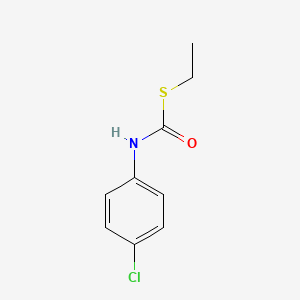
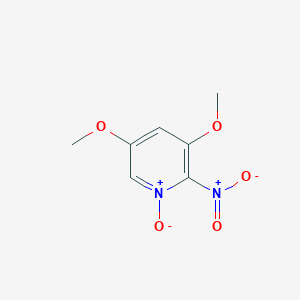
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
